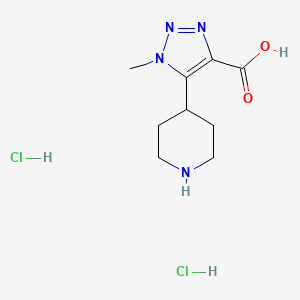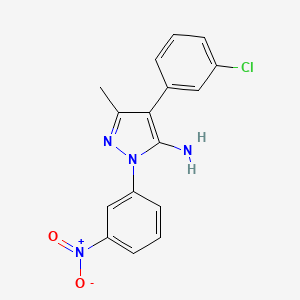![molecular formula C9H18ClN B2823399 1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride CAS No. 2253632-41-4](/img/structure/B2823399.png)
1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bicyclo[221]heptanyl)-N-methylmethanamine;hydrochloride is a chemical compound characterized by its bicyclic structure, which includes a bicyclo[221]heptane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.
Introduction of the Amino Group: The bicyclo[2.2.1]heptane derivative is then subjected to a series of reactions to introduce the amino group. This often involves the use of reagents like lithium aluminum hydride (LiAlH4) for reduction and subsequent amination.
Methylation: The resulting amine is methylated using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for subsequent steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 with Pd/C under atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: N-alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a central nervous system stimulant.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-Bicyclo[2.2.1]heptanyl)amine: Similar structure but lacks the N-methyl group.
N-methyl-1-(1-Bicyclo[2.2.1]heptanyl)amine: Similar but without the hydrochloride salt form.
Uniqueness: 1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to its analogs.
This compound’s distinct bicyclic structure and functional groups make it a valuable entity in various research and industrial applications, highlighting its versatility and importance in scientific advancements.
Propiedades
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-10-7-9-4-2-8(6-9)3-5-9;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLDNCUNNXRCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CCC(C1)CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823322.png)


![N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2823326.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2823327.png)



![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)

